N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide
Description
N-[(3,4,5-Trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a 3,4,5-trimethoxybenzyl group via a carboxamide bridge. The 3,4,5-trimethoxyphenyl moiety is a pharmacophoric feature shared with microtubule-targeting agents like combretastatin analogs, while the benzothiazole scaffold is associated with diverse bioactivities, including antitumor, antimicrobial, and antitubercular properties .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-8-11(9-14(23-2)16(13)24-3)10-19-17(21)18-20-12-6-4-5-7-15(12)25-18/h4-9H,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROGDFDKYJDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole core reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in the presence of bases or catalysts to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzothiazoles
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that benzothiazole derivatives, including N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide, exhibit significant antibacterial properties. These compounds inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Case Study: Antibacterial Screening
A study evaluated various benzothiazole derivatives against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ciprofloxacin and azithromycin. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 133 | S. aureus | 78.125 |
| 130a | Moraxella catarrhalis | 4 |
| 134 | Yersinia enterocolitica | 187.5 |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of caspase activity.
Case Study: Cytotoxic Activity
In vitro studies on MDA-MB-231 breast cancer cells revealed that derivatives of benzothiazole exhibited cytotoxic effects. The following table summarizes the cytotoxicity results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6 | MDA-MB-231 | 15 |
| 2c | MDA-MB-231 | 10 |
These results highlight the potential of this compound as an effective anticancer agent .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: In Vivo Studies
In vivo studies have shown that certain benzothiazole derivatives significantly reduce inflammation markers in animal models. The following data provides insights into their efficacy:
| Compound | Inflammatory Model | Effectiveness (%) |
|---|---|---|
| 26a | Carrageenan-induced paw edema | 85 |
| 25h | Complete Freund's Adjuvant | 70 |
This suggests that this compound may serve as a viable option for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in various cellular processes.
Pathways Involved: It inhibits the polymerization of tubulin, leading to disruption of microtubule dynamics and cell cycle arrest. It also modulates the activity of Hsp90 and TrxR, affecting protein folding and redox balance within cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (e.g., benzothiazole, 3,4,5-trimethoxyphenyl, or carboxamide groups) to evaluate pharmacological and physicochemical differences.
Structural and Functional Comparisons
Key Findings and Differentiation
Tubulin-Targeting vs. Broad-Spectrum Activity: Combretastatin A-4 and its prodrugs (e.g., sodium phosphate derivatives ) exhibit nanomolar potency by binding the colchicine site of tubulin. Acetamide derivatives with indole substitutions (e.g., compounds 7a–7r ) show sub-µM antiproliferative activity, indicating that carboxamide-linked trimethoxyphenyl groups enhance cytotoxicity. The target compound’s benzothiazole core may improve metabolic stability over indole-based analogs.
Role of Heterocyclic Cores :
- Benzothiazole derivatives (e.g., 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole ) demonstrate antimicrobial activity, but the absence of a carboxamide linker in these analogs limits direct comparison. The target compound’s carboxamide group may enhance solubility or target engagement.
- Chroman-2-carboxamide derivatives with 3,4,5-trimethoxyphenyl groups exhibit anti-tuberculosis activity via PtpB inhibition, suggesting that the carboxamide motif is versatile for targeting diverse enzymes.
Trimethoxyphenyl Substitution Patterns :
- Compounds with 3,4,5-trimethoxyphenyl groups consistently show enhanced bioactivity, likely due to improved hydrophobic interactions and electron-rich aromatic stacking in target binding pockets .
Biological Activity
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 478.59 g/mol
The presence of the trimethoxyphenyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, including:
- HeLa (Cervical Cancer)
- SMMC-7721 (Human Hepatoma)
- K562 (Leukemia)
Case Study Findings:
- The compound showed an IC value of 0.126 μM against HeLa cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
- Against SMMC-7721 and K562 cell lines, IC values were recorded at 0.071 μM and 0.164 μM respectively, further underscoring its efficacy .
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Key observations include:
- Electron Donating Groups : The presence of methoxy groups significantly enhances anticancer activity.
- Linker Variations : The NH linker at the third position from the benzothiazole nucleus is essential for maintaining activity; aliphatic linkers tend to reduce efficacy .
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy (–OCH) | Increases activity |
| Fluoro (–F) | Decreases activity |
| Aliphatic Linkers | Reduces activity |
Additional Biological Activities
Beyond anticancer effects, this compound has shown potential in other areas:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates promise in reducing inflammation markers in vitro.
- Antioxidant Effects : The compound scavenges free radicals effectively, indicating potential in oxidative stress-related conditions .
Q & A
Basic: What are the standard synthetic routes for preparing N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide?
Methodological Answer:
The compound is typically synthesized via a two-step coupling reaction.
Amide Bond Formation : React 1,3-benzothiazole-2-carboxylic acid with 3,4,5-trimethoxybenzylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA) in anhydrous DMF or dichloromethane .
Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallized from ethanol or methanol to achieve >95% purity.
Key Validation : Confirm the structure using H NMR (e.g., δ 3.72–3.80 ppm for methoxy groups, δ 7.14–7.78 ppm for aromatic protons) and LC-MS (exact mass: 384.12 g/mol) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. For example, the benzothiazole C=O group appears at ~168 ppm in C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and molecular packing. Use SHELX software for refinement (space group, R-factor < 0.05) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.1284) .
Advanced: How does the 3,4,5-trimethoxyphenyl moiety influence biological activity?
Methodological Answer:
The trimethoxyphenyl (TMP) group enhances lipophilicity and cellular uptake, facilitating interactions with tubulin or kinase targets.
- Anticancer Activity : TMP derivatives disrupt microtubule assembly (IC₅₀ < 1 µM in HeLa cells) by binding to the colchicine site .
- Structure-Activity Relationship (SAR) : Replace the TMP group with non-methoxy analogs (e.g., 3,4-dihydroxy) to assess polarity effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
Experimental Design : Compare cytotoxicity (MTT assay) and tubulin polymerization inhibition (spectrophotometry at 350 nm) across analogs .
Advanced: What strategies improve metabolic stability of this benzothiazole carboxamide?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., methyl or fluorine) at the benzylic position to hinder esterase-mediated hydrolysis .
- Isotere Replacement : Replace the labile amide bond with a thioamide or urea group. Validate stability via HPLC monitoring of degradation in liver microsomes (t₁/₂ > 60 min) .
- Chirality Optimization : Synthesize enantiomers and compare hydrolysis rates. For example, (S)-enantiomers may degrade faster than (R)-counterparts due to enzyme stereoselectivity .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
Standardize Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HepG2), serum concentration (e.g., 10% FBS), and incubation time (48–72 hr) .
Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity. Pre-dissolve compounds in PBS with 0.1% Tween-80 for in vivo studies .
Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding (e.g., tubulin) .
Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization : Aim for LogP 2–3 (calculated via ChemDraw) to balance lipophilicity and solubility.
- P-glycoprotein Inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) or introduce trifluoromethyl groups to evade efflux pumps .
- In Silico Modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict BBB permeability (predicted CNS MPO score > 4) .
Advanced: What crystallographic challenges arise during structural analysis?
Methodological Answer:
- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., CHCl₃/MeOH) to obtain diffraction-quality crystals.
- Disorder Handling : Apply SHELXL’s PART and SIMU commands to refine disordered methoxy groups .
- Twinned Data : Use PLATON’s TWINABS for integration if crystals exhibit twinning (e.g., rotational twins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
